molecular formula C15H19N3O B2426828 N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1389272-04-1

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No. B2426828
CAS RN: 1389272-04-1
M. Wt: 257.337
InChI Key: YMGJBZQXWALCRY-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Molecular Structure Analysis

The molecular structure of a similar compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, was characterized by single crystal X-ray diffraction method .


Chemical Reactions Analysis

There are studies on the corrosion inhibition properties of 2-(6-methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline on mild steel .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(5-Chloro-4-methylpyridin-2-yl)acetamide, include a density of 1.282g/cm3, boiling point of 356.94ºC at 760 mmHg, and a flash point of 169.672ºC .

Scientific Research Applications

Enzyme Inhibition and Antitumor Activity

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide and its derivatives have been explored for their potential as enzyme inhibitors and antitumor agents. For instance, derivatives such as N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide were identified as full antagonists of the androgen receptor, demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, the imidazo[1,2-a]pyrimidine moiety in these compounds is rapidly metabolized by aldehyde oxidase (AO). Research has focused on altering the heterocycle or blocking reactive sites to reduce AO-mediated oxidation, which could enhance the therapeutic potential of these compounds (Linton et al., 2011).

Pharmacokinetics and Tissue Distribution

Investigations into the pharmacokinetics and tissue distribution of related compounds, such as 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have provided insights into their potential as anti-fibrotic drugs. Studies on novel ALK5 inhibitors, which suppress renal and hepatic fibrosis and exert anti-metastatic effects on breast cancer-bearing models, showed promising oral bioavailability and distribution into liver, kidneys, and lungs, highlighting their potential as effective oral anti-fibrotic drugs (Kim et al., 2008).

Synthesis and Characterization

The synthesis and structural characterization of isomers and derivatives related to N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide have been a focus of research, aiming to understand their chemical properties and potential biological applications. For example, the synthesis and characterization of 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers were explored, providing valuable information on the inductive effects contributed by methyl substituted groups at the pyridine ring (Kadir et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, N-(5-Chloro-4-methylpyridin-2-yl)acetamide, indicates that it is harmful by inhalation, in contact with skin, and if swallowed .

Future Directions

The future directions for this compound could involve further studies on its potential biological activities, as well as its synthesis and characterization. For instance, the synthesis, characterization, and anti-fibrosis activity of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

properties

IUPAC Name

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-3-9-18-10-7-13(8-11-18)15(19)17-14-6-4-5-12(2)16-14/h1,4-6,13H,7-11H2,2H3,(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGJBZQXWALCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide

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